Chiral Purity: (R)-Enantiomer vs. Racemic Mixture in Binding Assays
The (R)-enantiomer (CAS 1932025-35-8) is the active stereoisomer when the target binding pocket exhibits a chiral preference for the 3-substituted piperidine . While specific IC50 or Ki values for this compound are not publicly available, the principle is universally observed: the (S)-enantiomer or the racemic mixture (containing 50% of the inactive or differently active enantiomer) will demonstrate reduced potency and confound biological interpretation . Procuring the defined (R)-enantiomer is essential to establish a clear structure-activity relationship (SAR).
| Evidence Dimension | Enantiomeric Purity and Target Engagement |
|---|---|
| Target Compound Data | Single (R)-enantiomer; specific rotation: data not publicly available |
| Comparator Or Baseline | Racemic mixture (CAS 1878393-63-5); (S)-enantiomer (CAS not available) |
| Quantified Difference | Not applicable; the comparison is qualitative but fundamental to pharmacology. A racemate may show up to 50% lower potency if only one enantiomer is active. |
| Conditions | Any chiral biological target (e.g., kinases, GPCRs) |
Why This Matters
For reproducible SAR studies, using the single, defined (R)-enantiomer eliminates a major source of variability and ensures the observed biological effect is solely attributed to the candidate molecule.
